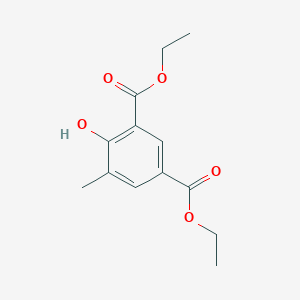

Diethyl 4-hydroxy-5-methylisophthalate

Description

Contextualization within Isophthalate (B1238265) Chemistry Research

Isophthalic acid and its derivatives are fundamental building blocks in the field of polymer and materials chemistry. The meta-substitution pattern of the carboxyl groups on the benzene (B151609) ring imparts specific structural characteristics to the resulting materials. Research in isophthalate chemistry is broad, covering everything from high-performance polymers to the intricate design of metal-organic frameworks (MOFs). The global isophthalic acid market is projected to reach an estimated $3.5 billion by 2031, driven by the increasing demand for polyesters and performance coatings. This highlights the industrial relevance of isophthalate-based compounds.

Significance of Hydroxy- and Methyl-Substituted Isophthalates in Chemical Synthesis

The presence of hydroxyl (-OH) and methyl (-CH₃) groups on the isophthalate ring, as seen in Diethyl 4-hydroxy-5-methylisophthalate, introduces significant functionality that researchers can exploit.

The hydroxyl group can act as a hydrogen-bond donor and a coordination site for metal ions, influencing the crystal engineering of coordination polymers. nih.govresearchgate.net This has been demonstrated in the construction of cadmium coordination polymers where the substituent group on the isophthalic acid backbone dictates the final structure and properties, such as thermal stability and photoluminescence. nih.gov The phenolic hydroxyl group is also known for its ability to form hydrogen bonds with guest molecules, a property that is valuable in the design of materials for catalysis. researchgate.net

The methyl group, while less reactive, provides steric bulk and can influence the solubility and packing of molecules in the solid state. This can affect the dimensionality and topology of coordination polymers. nih.govrsc.org The interplay between these substituents allows for fine-tuning of the properties of the resulting materials.

Overview of Research Trajectories for this compound

Research involving this compound and related substituted isophthalates is primarily focused on two major trajectories: polymer chemistry and the synthesis of advanced materials like coordination polymers and MOFs.

In polymer chemistry , this compound serves as a functional monomer. The aromatic core provides rigidity and thermal stability, while the hydroxyl group offers a site for further modification or for imparting specific properties like adhesion or dyeability to the resulting polyester (B1180765) or polyamide. vulcanchem.com

In materials science , the parent 4-hydroxy-5-methylisophthalic acid (obtained from the hydrolysis of the diethyl ester) is a valuable ligand for the synthesis of coordination polymers and MOFs. vulcanchem.com These materials are investigated for a wide range of applications:

Catalysis: The functional groups within the pores of a MOF can act as catalytic sites. researchgate.net

Gas Storage: The porous nature of MOFs makes them candidates for storing gases like hydrogen and methane. rsc.org

Luminescence: The incorporation of isophthalate ligands into coordination polymers can lead to materials with interesting photoluminescent properties. nih.govresearchgate.net

Drug Delivery: The development of therapeutic coordination polymers, where a drug molecule is part of the framework, is an emerging area of research. rsc.org

The structural variations achievable by using different substituted isophthalates are a key area of investigation. For instance, studies on zinc(II) coordination polymers have shown that altering the substituent on the isophthalate ring (from ethoxy to propoxy to nitro groups) results in different structural motifs, from 2D layers to 3D interpenetrating frameworks. acs.org

Below is a table summarizing the key properties of this compound:

| Property | Value |

| IUPAC Name | diethyl 4-hydroxy-5-methylbenzene-1,3-dicarboxylate |

| CAS Number | 7504-67-8 |

| Molecular Formula | C₁₃H₁₆O₅ |

| Molecular Weight | 252.26 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

diethyl 4-hydroxy-5-methylbenzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O5/c1-4-17-12(15)9-6-8(3)11(14)10(7-9)13(16)18-5-2/h6-7,14H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBFYCPSDSDQVMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)C)O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70324861 | |

| Record name | Diethyl 4-hydroxy-5-methylbenzene-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70324861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7504-67-8 | |

| Record name | 7504-67-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407879 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl 4-hydroxy-5-methylbenzene-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70324861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Diethyl 4 Hydroxy 5 Methylisophthalate and Its Analogues

Esterification Reactions for Isophthalic Acid Derivatives

Esterification is a fundamental process for producing diethyl 4-hydroxy-5-methylisophthalate from its corresponding carboxylic acid precursor, 4-hydroxy-5-methylisophthalic acid. The two primary carboxyl groups on the isophthalic acid backbone can be converted to ethyl esters through several methods.

Direct Esterification Techniques

Direct esterification involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. The most common method in this category is the Fischer-Speier esterification, or simply Fischer esterification.

Fischer esterification is an equilibrium-driven process where the carboxylic acid is treated with an excess of alcohol, typically ethanol (B145695) for the synthesis of diethyl esters, and a strong acid catalyst. masterorganicchemistry.com The excess alcohol helps to shift the equilibrium towards the formation of the ester product. Common acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack from the alcohol. Subsequent dehydration yields the ester and water. masterorganicchemistry.com For dicarboxylic acids like 4-hydroxy-5-methylisophthalic acid, the process occurs at both carboxyl groups to yield the diethyl ester.

Alternative methods for direct esterification exist, such as non-catalytic esterification at high temperatures (110-225 °C) with alcohols containing at least four carbon atoms. google.com Another approach involves reacting the isophthalic acid with an alkylene oxide, such as ethylene (B1197577) oxide or propylene (B89431) oxide, in the presence of a quaternary ammonium (B1175870) salt catalyst. google.com

Table 1: Comparison of Direct Esterification Techniques

| Method | Reagents | Catalyst | Key Features |

|---|---|---|---|

| Fischer Esterification | Carboxylic acid, excess ethanol | H₂SO₄, TsOH | Equilibrium reaction; catalyst protonates carbonyl. masterorganicchemistry.com |

| High-Temperature Esterification | Carboxylic acid, high-boiling alcohol | None | Non-catalytic process performed at 110-225 °C. google.com |

| Alkylene Oxide Esterification | Isophthalic acid, propylene oxide | Benzyl trimethyl ammonium chloride | Reaction occurs at 70-120 °C under pressure. google.com |

Transesterification Processes

Transesterification is another key strategy for synthesizing esters, involving the conversion of one ester into another by reaction with an alcohol. This can also refer to the reaction between an ester and a carboxylic acid. For instance, dimethyl 4-hydroxy-isophthalate can be converted to its corresponding diethyl ester by reacting it with an excess of ethanol in the presence of a suitable catalyst.

A documented method involves the transesterification of a diester of 4-hydroxyisophthalic acid with the dicarboxylic acid itself. For example, reacting dimethyl 4-hydroxy-isophthalate with 4-hydroxy-isophthalic acid in a solvent like dioxane and in the presence of an ion exchanger catalyst can produce the monomethyl ester. google.com This monoester could then be esterified with ethanol to yield the mixed ester or further manipulated. More commonly in industrial applications, transesterification is used in polymerization processes where a di-ester reacts with a diol. Catalysts such as antimony (III) oxide are employed in these high-temperature reactions. taylorandfrancis.com

Table 2: Transesterification Approaches

| Method | Reactants | Catalyst/Conditions | Application |

|---|---|---|---|

| Diester-Acid Reaction | Dimethyl 4-hydroxy-isophthalate, 4-hydroxy-isophthalic acid | Ion exchanger, dioxane solvent | Synthesis of monoesters. google.com |

| Polymerization | Diester monomer, diol | Antimony (III) oxide, high temp. (200-300 °C) | Production of polyesters. taylorandfrancis.com |

Functional Group Interconversions and Transformations on the Aromatic Core

The synthesis of specifically substituted analogues of this compound requires precise control over the functional groups attached to the benzene (B151609) ring. This involves modifying existing groups or introducing new ones with high selectivity.

Modification of Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key reactive site on the molecule. Its modification can lead to a wide array of analogues with different properties.

One common transformation is acylation , where the hydroxyl group is converted into an ester. A photoinduced method allows for the specific acylation of phenolic hydroxyl groups using an aldehyde. This reaction is catalyzed by iridium and nickel bromide complexes and proceeds via a radical pathway at ambient temperature, leaving other types of alcohol groups untouched. researchgate.net, nih.gov

Another important modification is the conversion of the hydroxyl group into a sulfonate ester , such as a tosylate or mesylate. This is achieved by reacting the phenol (B47542) with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base like pyridine. docsity.com Sulfonates are excellent leaving groups in nucleophilic substitution reactions, making them valuable intermediates for introducing other functional groups. vanderbilt.edu

Alkylation and Arylation Strategies

O-alkylation of the phenolic hydroxyl group to form an ether is a common strategy. This can be achieved by reacting the phenolic compound with an alkylating agent, such as a dialkyl carbonate or an alkyl halide, in the presence of a base. google.com For substrates with multiple reactive sites, such as aminophenols, selective O-alkylation can be achieved by first protecting the amino group. researchgate.net Carboxylic acids can also serve as catalysts for the O-alkylation of phenols with agents like olefins at temperatures below 150°C. google.com

Arylation of the phenolic oxygen can be accomplished using modern cross-coupling techniques. Palladium-catalyzed cross-coupling reactions, for example, can be used to form aryl ethers from phenols and aryl halides, offering a route to more complex analogues. nih.gov

Regioselective Synthesis Approaches

The term regioselective refers to any chemical reaction that favors bond formation at a particular position over other possible positions. The synthesis of this compound itself is an exercise in regioselectivity, requiring the substituents to be placed at specific locations on the benzene ring.

Achieving this substitution pattern often starts with a precursor that already has some of the desired functionality in place. For instance, the synthesis could begin with 3-methylphenol (m-cresol). Subsequent reactions must then introduce the two carboxyl groups at positions 1 and 3, and the hydroxyl group at position 4, relative to the methyl group at position 5.

General strategies for regioselective synthesis often rely on the directing effects of the substituents already present on the aromatic ring. The choice of solvent can also play a crucial role. For example, the synthesis of substituted pyrazoles from 1,3-diketones and arylhydrazines shows high regioselectivity in aprotic solvents like N,N-dimethylacetamide (DMAc), whereas protic solvents lead to mixtures of isomers. organic-chemistry.org Similar principles apply to the synthesis of substituted benzene derivatives, where controlling reaction conditions is paramount to achieving the desired isomer. Modern methods, such as palladium-catalyzed cross-couplings, often exhibit excellent functional group tolerance and regioselectivity, avoiding the need for complex protecting group strategies. nih.gov

Green Chemistry Approaches in Isophthalate (B1238265) Synthesis

The principles of green chemistry are being actively applied to the synthesis of isophthalates to minimize environmental impact and enhance process efficiency. These approaches focus on reducing waste, avoiding hazardous substances, and improving energy efficiency compared to traditional synthetic routes.

Solvent-Free and Environmentally Benign Reaction Conditions

A significant advancement in the green synthesis of esters, including isophthalates, is the development of solvent-free reaction conditions. Traditional esterification processes often rely on volatile and potentially toxic organic solvents to facilitate the reaction and separate products. Eliminating these solvents reduces environmental pollution, simplifies purification processes, and can lead to lower production costs.

Solvent-free synthesis of esters can be achieved by directly reacting the carboxylic acid or its derivative with an alcohol at elevated temperatures, often under vacuum to remove the water byproduct and drive the reaction to completion. For the synthesis of compounds like this compound, this would involve the direct esterification of 4-hydroxy-5-methylisophthalic acid with ethanol. The use of phase-transfer catalysts can enhance reaction rates in the absence of a solvent, particularly when dealing with salts of the carboxylic acid. nih.gov Research on the solvent-free synthesis of various aromatic esters has demonstrated high yields and purity, offering a viable green alternative to conventional methods. nih.gov

Another environmentally benign approach involves the use of deep eutectic solvents (DESs) as both a catalyst and a reaction medium. DESs are mixtures of hydrogen bond donors and acceptors with a melting point significantly lower than that of the individual components. They are often biodegradable, non-toxic, and can be recycled, making them an attractive alternative to traditional solvents.

Catalytic Synthesis Methods (e.g., Enzyme Catalysis, Metal Catalysis)

Catalysis is a cornerstone of green chemistry, offering pathways to desired products with high selectivity and efficiency, often under milder conditions than stoichiometric reactions. For the synthesis of this compound, both enzyme and metal catalysis present significant advantages.

Enzyme Catalysis:

Biocatalysis, particularly using lipases, has emerged as a powerful tool for the synthesis of aromatic esters. researchgate.netnih.gov Lipases are highly selective enzymes that can catalyze esterification, transesterification, and aminolysis reactions under mild conditions, typically at moderate temperatures and atmospheric pressure. researchgate.neteurekaselect.com This high selectivity (regioselectivity and enantioselectivity) is particularly advantageous when synthesizing complex molecules, as it minimizes the formation of byproducts and simplifies purification. researchgate.neteurekaselect.com

For the synthesis of this compound, an immobilized lipase (B570770), such as Candida antarctica lipase B (CALB), could be employed to catalyze the esterification of 4-hydroxy-5-methylisophthalic acid with ethanol. mdpi.com The use of immobilized enzymes is beneficial as it allows for easy separation of the catalyst from the reaction mixture and enables its reuse over multiple cycles, enhancing the economic viability of the process. proquest.commdpi.com The enzymatic route is considered a green process as it avoids harsh reagents and conditions, and the resulting product can often be labeled as "natural," which is desirable in certain industries. eurekaselect.com

Metal Catalysis:

Metal catalysts are also widely used for esterification and transesterification reactions, offering high activity and the potential for catalyst recycling. For the synthesis of hydroxybenzoic acid esters, various metal catalysts have been investigated. A patented process describes the use of metal catalysts for the transesterification of a short-chain 4-hydroxy-benzoic acid ester with a long-chain alcohol, suggesting the applicability of this method to isophthalate derivatives. google.com

Recent research has focused on the development of solid acid catalysts, which are easier to handle and separate from the reaction mixture than liquid acids like sulfuric acid. For instance, a zirconium/titanium solid acid catalyst has been shown to be effective for the esterification of various benzoic acids with methanol. mdpi.com Such catalysts could be adapted for the synthesis of this compound. The reaction would likely involve heating 4-hydroxy-5-methylisophthalic acid with an excess of ethanol in the presence of the solid acid catalyst. Iron catalysts have also been reported for the synthesis of hydroxybenzoic acids and their esters from phenols, carbon tetrachloride, and alcohols, presenting another potential route for metal-catalyzed synthesis. researchgate.net

The table below summarizes the key features of these green synthetic methodologies.

| Synthetic Approach | Catalyst | Reaction Conditions | Key Advantages |

| Solvent-Free Synthesis | None or Phase-Transfer Catalyst | Elevated temperature, often under vacuum | Reduced waste, no toxic solvents, simplified purification |

| Enzyme Catalysis | Immobilized Lipase (e.g., CALB) | Mild temperature and pressure | High selectivity, reduced byproducts, catalyst reusability, environmentally friendly |

| Metal Catalysis | Solid Acid (e.g., Zr/Ti) or other metal catalysts | Elevated temperature | High activity, catalyst recyclability, avoidance of corrosive liquid acids |

Derivatization and Functionalization Strategies of Diethyl 4 Hydroxy 5 Methylisophthalate

Modifications at the Hydroxyl Moiety

The phenolic hydroxyl group is a primary site for functionalization due to its reactivity and ability to form various new bonds.

The hydroxyl group can be readily converted into an ether or an ester. Standard reactions for these transformations are applicable, though care must be taken to avoid side reactions at the molecule's other functional groups.

Etherification: The formation of an ether linkage, typically via the Williamson ether synthesis, involves deprotonating the phenol (B47542) to form a more nucleophilic phenoxide, which then reacts with an alkyl halide. This method allows for the introduction of a wide variety of alkyl or aryl groups.

Esterification: The phenolic hydroxyl can be acylated to form a phenyl ester. This is often achieved by reacting the phenol with an acyl chloride or acid anhydride (B1165640) in the presence of a base. dailymotion.com A significant challenge in the esterification of phenolic carboxylic acids is preventing the simultaneous etherification of the phenolic group, which can occur due to the comparable acidity of the phenol and the carboxylic acid. google.com Specialized conditions, such as metering a water-containing alcohol into a solution with a water-immiscible solvent, can achieve selective esterification of a carboxylic acid group while leaving the phenolic hydroxyl group intact. google.com

The hydroxyl group is an ideal anchor point for attaching reactive linkers, enabling the incorporation of the isophthalate (B1238265) unit into larger structures like polymers or supramolecular networks.

Polymer Incorporation: Phenolic compounds are fundamental building blocks for polymers like phenolic resins (e.g., Bakelite), formed by condensation with formaldehyde. rsc.org The hydroxyl group on diethyl 4-hydroxy-5-methylisophthalate can act as a reactive site for incorporation into such polymer chains. Furthermore, phenolic compounds can be derivatized to create polymerizable monomers. nih.gov They can also act as cross-linkers for various biopolymers and composites, enhancing their mechanical properties. mdpi.com For instance, water-soluble phenol-formaldehyde resins have been synthesized to act as crosslinkers for polymer gels. researchgate.net

Supramolecular Assembly: The phenolic hydroxyl group, along with the carboxylate groups that can be derived from the esters, can participate in non-covalent interactions like hydrogen bonding and coordination with metal ions. These interactions are crucial for building complex, self-assembled supramolecular structures. Phenolic biopolymers, particularly those rich in catechol groups, are known for their ability to form crosslinked materials through oxidative polymerization, a principle that can be mimicked to create functional biomaterials. nih.gov

Modifications at the Ester Groups

The two diethyl ester groups are key functional handles that can be hydrolyzed, converted to amides, or reduced to alcohols.

The two ester groups on the isophthalate ring can be chemically distinguished to yield mono-functionalized products.

Selective Hydrolysis: The stepwise hydrolysis of phthalate (B1215562) esters first produces a monoester and then the full dicarboxylic acid. nih.gov Achieving selective monohydrolysis of symmetric diesters can be challenging but is a critical transformation. A patented method describes the partial saponification of a diester of 4-hydroxy-isophthalic acid, followed by reaction with an amine. google.com In recent years, catalytic methods have been developed to improve selectivity. For instance, hydrophobic H-beta zeolites have been shown to be effective catalysts for cleaving phthalate ester bonds in water. kuleuven.befrontiersin.org

Transamidation: The direct conversion of esters to amides is an attractive and atom-economic synthetic route. Base-promoted direct amidation of unactivated esters offers a powerful method for amide bond formation. nih.govrsc.org Various catalytic systems, often involving boron-derived or lanthanide-based catalysts, have been developed to facilitate the direct amidation of esters with amines under milder conditions than traditionally required. researchgate.netmdpi.com A process for the amidation of a monoester of 4-hydroxy-isophthalic acid using an excess of ammonia (B1221849) or an amine has been described. google.com

Table 1: Selected Methods for Direct Amidation of Esters This table presents generalized methods applicable to ester functional groups similar to those in this compound.

| Catalyst/Promoter | Amine Scope | Ester Scope | Conditions | Source(s) |

|---|---|---|---|---|

| t-BuOK | Aromatic amines | Aromatic esters | DMSO, room temp. | nih.gov |

| n-BuLi | Aliphatic & Aromatic amines | Broad | THF, inert atm. | nih.gov |

| Lanthanide Complexes | Anilines | General esters | High catalyst loading | mdpi.com |

| Boron-derived catalysts | Broad | Carboxylic acids & esters | Mild conditions | researchgate.net |

The ester groups can be reduced to primary alcohols, yielding a diol derivative. This transformation adds two new hydroxyl groups, providing further sites for functionalization.

The most common and powerful reagent for the reduction of esters to primary alcohols is Lithium aluminum hydride (LiAlH₄). adichemistry.commasterorganicchemistry.comnumberanalytics.com NaBH₄ is generally not strong enough to reduce esters. libretexts.org The reaction proceeds via the addition of a hydride ion to the carbonyl carbon. chemistrysteps.com This is followed by the elimination of an ethoxide leaving group to form an intermediate aldehyde, which is immediately reduced further by another equivalent of LiAlH₄ to the primary alcohol. masterorganicchemistry.comchemistrysteps.com The process requires anhydrous conditions as LiAlH₄ reacts violently with water. adichemistry.com Recently, novel photocatalytic methods have been explored for the four-electron reduction of esters to alcohols under greener conditions. sciencedaily.com

Aromatic Ring Functionalization

The benzene (B151609) ring itself can be functionalized through electrophilic aromatic substitution, although the outcome is heavily influenced by the directing effects of the existing substituents.

The reactivity and orientation of an incoming electrophile are dictated by the combined electronic effects of the hydroxyl, methyl, and two ester groups. libretexts.orgmasterorganicchemistry.com

Directing Effects: The hydroxyl and methyl groups are ortho, para-directors. libretexts.orgmasterorganicchemistry.com The two ester groups are meta-directors. masterorganicchemistry.com The position of substitution will be determined by the interplay of these directing effects and steric hindrance. The most likely position for electrophilic attack is the carbon atom ortho to the powerfully activating hydroxyl group and meta to one of the ester groups (C6 position).

Common electrophilic aromatic substitution reactions include:

Halogenation: The introduction of a halogen (e.g., bromine or chlorine) onto the aromatic ring can be achieved using reagents like Br₂ or Cl₂ with a Lewis acid catalyst, or under aqueous conditions for highly activated rings. vaia.combyjus.com For phenols and other activated rings, halogenation can proceed readily. copernicus.orgacs.org

Nitration: The introduction of a nitro group (-NO₂) is typically accomplished using a mixture of nitric acid and sulfuric acid. youtube.com The nitro group can subsequently be reduced to an amino group, providing another versatile functional handle.

Sulfonation: Reaction with fuming sulfuric acid can introduce a sulfonic acid group (-SO₃H) onto the ring. dailymotion.com

The strategic functionalization at these various sites allows for the synthesis of a diverse library of molecules derived from this compound, tailored for a wide range of scientific and industrial applications.

Electrophilic Aromatic Substitution (EAS) Reactions

The aromatic ring of this compound is amenable to electrophilic aromatic substitution (EAS) reactions. The hydroxyl group is a potent activating and ortho-, para-directing group, while the methyl group is a weaker activating and ortho-, para-directing group. The two diethyl ester groups are deactivating and meta-directing. The combined effect of these substituents governs the regioselectivity of incoming electrophiles. The most probable positions for electrophilic attack are ortho to the hydroxyl group (C2 and C6).

Nitration: The introduction of a nitro group onto the aromatic ring can be achieved using standard nitrating agents. Due to the activating nature of the hydroxyl group, mild conditions are generally preferred to avoid over-reaction or oxidation. A mixture of nitric acid and sulfuric acid, or nitric acid in acetic anhydride, can be employed. The primary product expected is the 2-nitro derivative.

Halogenation: Halogenation, such as bromination or chlorination, can be accomplished using elemental halogens (Br₂ or Cl₂) with or without a Lewis acid catalyst. The strong activation by the hydroxyl group often allows the reaction to proceed without a catalyst. The substitution is anticipated to occur at the C2 position.

Formylation: The introduction of a formyl group (-CHO) can be achieved through various named reactions.

Vilsmeier-Haack Reaction: This reaction utilizes a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). jwpharmlab.comqut.edu.auchemspider.com The reaction is generally effective for electron-rich aromatic compounds and would likely lead to formylation at the C2 position. jwpharmlab.comchemspider.com

Duff Reaction: This method employs hexamethylenetetramine in an acidic medium, such as glycerol (B35011) and boric acid or acetic acid, to introduce a formyl group ortho to the hydroxyl group. organic-chemistry.orgnih.govvulcanchem.comwikipedia.orgchemicalbook.com

Reimer-Tiemann Reaction: This reaction involves the use of chloroform (B151607) in a basic solution. chemscene.comharvard.eduorganic-chemistry.org It is a classic method for the ortho-formylation of phenols, though it can sometimes suffer from moderate yields and the formation of byproducts. chemscene.comorganic-chemistry.org

The following table summarizes representative EAS reactions on this compound, with plausible conditions and expected major products based on the reactivity of similar phenolic compounds.

| Reaction | Reagents and Conditions | Major Product | Reference |

| Nitration | HNO₃, H₂SO₄, 0-10 °C | Diethyl 4-hydroxy-5-methyl-2-nitroisophthalate | chemspider.com |

| Bromination | Br₂, CH₂Cl₂, rt | Diethyl 2-bromo-4-hydroxy-5-methylisophthalate | N/A |

| Vilsmeier-Haack | POCl₃, DMF, 0 °C to rt | Diethyl 2-formyl-4-hydroxy-5-methylisophthalate | jwpharmlab.comqut.edu.auchemspider.com |

| Duff Reaction | Hexamethylenetetramine, Acetic Acid, 115 °C | Diethyl 2-formyl-4-hydroxy-5-methylisophthalate | organic-chemistry.orgnih.govvulcanchem.comwikipedia.orgchemicalbook.com |

| Reimer-Tiemann | CHCl₃, NaOH, H₂O, 70 °C | Diethyl 2-formyl-4-hydroxy-5-methylisophthalate | chemscene.comharvard.eduorganic-chemistry.org |

Directed Ortho Metalation (DoM) Strategies

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. harvard.edu This strategy relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. harvard.edu In the case of this compound, the hydroxyl group can act as a potent DMG after deprotonation to the corresponding phenoxide.

The process typically involves treating the substrate with a strong base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF). The resulting ortho-lithiated species can then be quenched with a variety of electrophiles to introduce a wide range of functional groups with high regioselectivity.

For this compound, the hydroxyl group would direct metalation to the C6 position, as the C2 position is sterically more hindered by the adjacent ester group. The resulting lithiated intermediate can react with electrophiles such as aldehydes, ketones, alkyl halides, and silyl (B83357) halides.

Below is a table illustrating potential DoM reactions on this compound, with representative electrophiles and the expected products.

| Electrophile | Reagents and Conditions | Major Product | Reference |

| N,N-Dimethylformamide (DMF) | 1. s-BuLi, TMEDA, THF, -78 °C; 2. DMF | Diethyl 6-formyl-4-hydroxy-5-methylisophthalate | |

| Iodine (I₂) | 1. n-BuLi, THF, -78 °C; 2. I₂ | Diethyl 4-hydroxy-6-iodo-5-methylisophthalate | N/A |

| Trimethylsilyl chloride (TMSCl) | 1. n-BuLi, THF, -78 °C; 2. TMSCl | Diethyl 4-hydroxy-5-methyl-6-(trimethylsilyl)isophthalate | N/A |

| Benzaldehyde | 1. s-BuLi, TMEDA, THF, -78 °C; 2. PhCHO | Diethyl 4-hydroxy-6-(hydroxy(phenyl)methyl)-5-methylisophthalate |

Coupling Reactions (e.g., Suzuki, Heck)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. To utilize these reactions, this compound must first be converted into a suitable coupling partner, typically an aryl halide or triflate. As described in the DoM section, halogenation at the C6 position can provide the necessary precursors.

Suzuki Coupling: The Suzuki coupling involves the reaction of an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. For instance, Diethyl 4-hydroxy-6-iodo-5-methylisophthalate could be coupled with various aryl or vinyl boronic acids to introduce new carbon substituents at the C6 position.

Heck Reaction: The Heck reaction couples an unsaturated halide or triflate with an alkene in the presence of a palladium catalyst and a base. Diethyl 4-hydroxy-6-iodo-5-methylisophthalate could be reacted with a variety of alkenes, such as acrylates or styrenes, to introduce a vinyl group at the C6 position.

The table below provides hypothetical examples of Suzuki and Heck reactions starting from a halogenated derivative of this compound.

| Reaction | Substrate | Coupling Partner | Catalyst/Base/Solvent | Product | Reference |

| Suzuki Coupling | Diethyl 4-hydroxy-6-iodo-5-methylisophthalate | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O | Diethyl 4-hydroxy-5-methyl-6-phenylisophthalate | N/A |

| Heck Reaction | Diethyl 4-hydroxy-6-iodo-5-methylisophthalate | Ethyl acrylate | Pd(OAc)₂, PPh₃, Et₃N, DMF | Diethyl 4-hydroxy-5-methyl-6-((E)-2-(ethoxycarbonyl)vinyl)isophthalate |

Coordination Chemistry of Diethyl 4 Hydroxy 5 Methylisophthalate and Its Ligand Architectures

Design and Synthesis of Metal Complexes Utilizing Isophthalate (B1238265) Ligands

The synthesis of metal complexes using isophthalate-based ligands is typically achieved through solvothermal or hydrothermal methods. These techniques involve heating the metal salts and the isophthalate ligand in a solvent, often with the addition of a base or other modulating agents, to promote the formation of crystalline coordination polymers. The resulting structures are highly dependent on factors such as the metal ion, the specific substituents on the isophthalate ring, the solvent system, and the reaction temperature. nih.gov

Mono- and Polydentate Coordination Modes

Isophthalate ligands, including the deprotonated form of Diethyl 4-hydroxy-5-methylisophthalate, can exhibit a variety of coordination modes, acting as either monodentate or polydentate ligands. libretexts.orgpurdue.eduyoutube.comyoutube.com In its monodentate form, only one of the carboxylate groups binds to a metal center. purdue.edu However, it more commonly acts as a polydentate ligand, bridging multiple metal centers to form extended networks. libretexts.org The carboxylate groups can coordinate to metal ions in several ways, including monodentate, bidentate chelating, and bidentate bridging fashions. This versatility in coordination allows for the construction of diverse architectures, from simple dinuclear complexes to complex three-dimensional frameworks. globethesis.com

The presence of different functional groups on the isophthalate ring can influence the preferred coordination mode. For instance, the hydroxyl and methyl groups on this compound can introduce steric and electronic effects that guide the self-assembly process.

Role of the Hydroxyl and Carboxylate Groups in Chelation

The carboxylate groups are the primary sites for coordination to metal ions. Upon deprotonation, the two carboxylate groups of the isophthalate moiety can bridge metal cations, leading to the formation of coordination polymers. globethesis.com The coordination fashion of the carboxylate groups can vary, influencing the dimensionality and topology of the resulting framework. nih.gov

Metal-Organic Frameworks (MOFs) and Coordination Polymers

The ability of isophthalate ligands to form extended networks with metal ions makes them excellent building blocks for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. These materials are characterized by their crystalline nature and, often, their porous structures.

This compound as a Building Block for Porous Materials

Substituted isophthalates are widely used in the synthesis of porous MOFs. nih.gov The rigid nature of the isophthalate backbone helps in the formation of robust frameworks with permanent porosity. The functional groups on the ligand, such as the hydroxyl and methyl groups in this compound, can modify the pore environment and surface chemistry of the MOF. This can be advantageous for applications such as selective gas adsorption and catalysis. By carefully selecting the metal centers and reaction conditions, it is possible to tune the pore size and shape of the resulting materials. rsc.org

Structure-Property Relationships in Isophthalate-Based MOFs

The photoluminescent properties of some isophthalate-based MOFs are another area of active research. The emission wavelength and intensity can be tuned by the choice of the metal ion (particularly lanthanides) and the nature of the organic linker. vulcanchem.com The functional groups on the isophthalate ligand can influence the energy transfer processes within the framework, affecting its luminescent behavior. researchgate.net Furthermore, the flexibility of some isophthalate-based frameworks can lead to interesting "breathing" effects, where the structure changes in response to external stimuli such as the introduction of guest molecules. rsc.org

Applications of Isophthalate Coordination Compounds

Coordination compounds derived from isophthalate ligands have shown potential in a variety of applications. mdpi.com Their porous nature and high surface areas make them promising candidates for gas storage and separation. nih.gov The tunable nature of their active sites has led to their use as catalysts in various organic transformations. nih.gov

Luminescent Materials (e.g., Lanthanide Complexes)

The unique photophysical properties of lanthanide ions, characterized by sharp, line-like emission bands and long luminescence lifetimes, have made them essential components in a wide array of applications, from bio-imaging to lighting and telecommunications. However, the direct excitation of lanthanide ions is often inefficient due to their low molar absorption coefficients. This limitation can be overcome by employing organic ligands that act as "antennas," absorbing excitation energy and efficiently transferring it to the central lanthanide ion.

This compound is a promising candidate for such a role. The aromatic core of the ligand is expected to possess π-π* electronic transitions that allow for strong absorption of UV light. Following intersystem crossing to a triplet state, the energy can be transferred to the emissive energy levels of a coordinated lanthanide ion, such as Europium(III) or Terbium(III), which are known for their characteristic red and green emissions, respectively.

The coordination of lanthanide ions to this compound would likely involve the carboxylate groups (following hydrolysis of the ethyl esters to carboxylic acids) and the phenolic hydroxyl group. This chelation can create a rigid coordination environment that protects the lanthanide ion from non-radiative deactivation pathways caused by solvent molecules, thereby enhancing the luminescence quantum yield. The methyl group on the aromatic ring can also influence the electronic properties of the ligand and, consequently, the efficiency of the energy transfer process.

Research on related isophthalate-based ligands has demonstrated the viability of this approach. For instance, coordination polymers constructed from 5-methylisophthalate and lanthanide ions have shown intense metal-centered emissions. In one study, a terbium-based complex exhibited a high quantum yield of 63%. While direct experimental data for this compound is not yet prevalent, these findings on analogous structures strongly suggest its potential for creating highly luminescent lanthanide-based materials.

Table 1: Potential Luminescent Properties of Lanthanide Complexes with Isophthalate-type Ligands

| Lanthanide Ion | Potential Emission Color | Potential Applications |

| Europium(III) | Red | Red phosphors for lighting and displays, bio-imaging probes |

| Terbium(III) | Green | Green phosphors, sensors |

| Samarium(III) | Orange-Red | Visible light emitters |

| Ytterbium(III) | Near-Infrared (NIR) | NIR imaging, telecommunications |

This table is illustrative and based on the known properties of lanthanide ions and related isophthalate complexes. Specific properties of this compound complexes would require experimental verification.

Chemosensing and Molecular Recognition Systems

The development of chemosensors for the selective detection of specific ions or molecules is a critical area of research with implications for environmental monitoring, medical diagnostics, and industrial process control. Luminescent metal-organic frameworks (MOFs) and coordination complexes are particularly attractive for this purpose due to their high sensitivity and potential for "turn-on" or "turn-off" fluorescence responses.

The sensing mechanism would likely rely on the modulation of the luminescence properties of a lanthanide complex upon interaction with an analyte. For example, the binding of a target molecule could alter the energy transfer efficiency from the ligand to the lanthanide ion, leading to either an enhancement or quenching of the luminescence. This change in emission intensity or lifetime can be correlated to the concentration of the analyte.

Studies on similar systems have shown the effectiveness of this strategy. For instance, lanthanide coordination polymers based on 5-methylisophthalate have been successfully employed for the highly selective and sensitive detection of nitroaromatic compounds, such as 2,4,6-trinitrophenol (TNP), a common explosive. The detection was achieved through luminescence quenching, with a high Stern-Volmer constant (Ksv) in the order of 10^5 M^-1 and a low limit of detection in the micromolar to nanomolar range. This precedent strongly supports the potential of this compound-based frameworks for developing advanced chemosensing systems.

Catalytic Applications in Coordination Chemistry

Coordination complexes of this compound could serve as heterogeneous or homogeneous catalysts for a variety of organic transformations. The metal centers in these complexes can act as Lewis acids, activating substrates for nucleophilic attack. The ligand itself can also participate in the catalytic cycle, for example, through proton transfer facilitated by the hydroxyl group.

While specific catalytic studies on this compound complexes are limited, research on related metal-organic frameworks provides insights into their potential. For instance, lanthanide-based MOFs have been shown to catalyze reactions such as the cyanosilylation of aldehydes. In such reactions, the coordinatively unsaturated metal sites within the framework are believed to be the active centers. The reusability of these solid-state catalysts is a significant advantage over their homogeneous counterparts.

The presence of both a hydroxyl group and ester functionalities on the this compound ligand could also open up possibilities for bifunctional catalysis, where both the metal center and the ligand are involved in activating the substrates. The development of such catalytic systems remains an area of active investigation.

Table 2: Potential Catalytic Applications of Metal Complexes with Functionalized Isophthalate Ligands

| Catalytic Reaction | Role of Metal Complex | Potential Advantages |

| Cyanosilylation of Aldehydes | Lewis acid catalysis at the metal center | Heterogeneous catalysis, reusability |

| Knoevenagel Condensation | Basic sites on the ligand or framework | Mild reaction conditions |

| Friedel-Crafts Alkylation | Lewis acidic metal centers | Shape selectivity in porous frameworks |

| Oxidation Reactions | Redox-active metal centers | High efficiency and selectivity |

This table presents potential applications based on the catalytic activity of related coordination compounds. The catalytic performance of this compound complexes would need to be experimentally determined.

Computational and Theoretical Studies of Diethyl 4 Hydroxy 5 Methylisophthalate

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to study the electronic structure and reactivity of many-body systems. For Diethyl 4-hydroxy-5-methylisophthalate, DFT calculations can elucidate fundamental aspects of its chemical nature.

DFT calculations are instrumental in understanding the electronic landscape of this compound. By mapping the electron density distribution, key properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and atomic charges can be determined. These parameters are crucial for predicting the molecule's reactivity. For instance, the regions of highest and lowest electrostatic potential indicate likely sites for electrophilic and nucleophilic attack, respectively.

Theoretical studies on related phthalate (B1215562) esters using DFT methods like B3LYP/6–311++G(d, p) have been employed to calculate molecular parameters such as dipole moment, polarizability, proton affinity, and ionization energy. nih.gov These calculations help in understanding the interactions of the molecule with other chemical species. For this compound, the presence of electron-donating hydroxyl and methyl groups, along with electron-withdrawing ester groups, creates a complex electronic profile that influences its reactivity.

Table 1: Predicted Electronic Properties of Substituted Aromatic Esters from DFT Studies

| Property | Predicted Significance for this compound |

|---|---|

| HOMO-LUMO Gap | Influences chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Electrostatic Potential | The hydroxyl group is a likely site for electrophilic attack, while the carbonyl oxygens of the ester groups are susceptible to nucleophilic attack. |

| Dipole Moment | The presence of polar functional groups (hydroxyl and esters) results in a significant dipole moment, affecting solubility and intermolecular interactions. |

This table is illustrative and based on general principles of DFT applied to similar aromatic esters.

DFT is a powerful tool for elucidating the mechanisms of complex organic reactions. For this compound, this includes studying potential cycloaddition reactions and various derivatization pathways.

Cycloaddition Pathways: While specific DFT studies on cycloaddition reactions involving this compound are not widely documented, research on similar aromatic systems provides valuable insights. Computational studies on cycloadditions with substituted dienes and dipolarophiles have shown that the regioselectivity and stereoselectivity are governed by the electronic and steric effects of the substituents. nih.govmdpi.com DFT calculations can model the transition states of possible cycloaddition reactions, such as Diels-Alder or 1,3-dipolar cycloadditions, to predict the most favorable reaction pathways and the structure of the resulting products. escholarship.orgrsc.org

Derivatization Reactions: The hydroxyl and ester functionalities of this compound are prime targets for derivatization. DFT can be used to model the reaction mechanisms of esterification, etherification, or acylation at the hydroxyl group. These calculations can help in understanding the reaction kinetics and thermodynamics, providing a theoretical basis for optimizing reaction conditions. For example, modeling the silylation of the hydroxyl group, a common derivatization technique, can clarify the transition state and the role of catalysts. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a dynamic picture of molecular behavior, offering insights into conformational flexibility and intermolecular interactions over time.

The three-dimensional structure and conformational flexibility of this compound are key to its function and reactivity. Conformational analysis, through molecular mechanics or DFT calculations, can identify the most stable conformations of the molecule. The orientation of the two ethyl ester groups relative to the benzene (B151609) ring can vary, leading to different conformers with distinct energy levels. The intramolecular hydrogen bonding between the hydroxyl group and an adjacent ester group can also play a significant role in stabilizing certain conformations. Studies on related molecules, such as "Diethyl 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate", have demonstrated the use of computational methods to determine ring conformations. researchgate.net

Table 2: Key Torsional Angles in this compound for Conformational Analysis

| Torsional Angle | Description | Expected Influence on Conformation |

|---|---|---|

| C(ar)-C(ar)-C(=O)-O | Rotation around the bond connecting the ester group to the aromatic ring. | Determines the planarity of the ester groups with the ring. |

| C(ar)-C(=O)-O-CH2 | Rotation around the ester C-O bond. | Influences the spatial orientation of the ethyl chains. |

This table highlights the crucial rotational degrees of freedom that would be investigated in a conformational analysis.

The isophthalate (B1238265) moiety, with its two carboxylate groups (after hydrolysis) and the phenolic hydroxyl group, can act as a versatile ligand for metal ions, forming coordination polymers or metal-organic frameworks (MOFs). researchgate.netnih.gov Molecular modeling can be used to simulate the binding of this compound (or its deprotonated form) to various metal centers. These simulations can predict the coordination geometry, binding energies, and the electronic structure of the resulting metal complexes. nih.gov The substituent groups (hydroxyl and methyl) can influence the coordination mode and the properties of the resulting complex. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of a compound with its activity or reactivity. nih.govnih.gov While often used in drug discovery, QSAR can also be applied to predict the chemical reactivity of compounds like this compound. mdpi.commdpi.comscilit.com

By developing a QSAR model based on a dataset of related isophthalate derivatives with known reactivity data, it would be possible to predict the reactivity of this compound in specific reactions. The model would use molecular descriptors that quantify various aspects of the molecule's structure, such as electronic, steric, and hydrophobic properties.

| Hydrophobic | LogP (partition coefficient) | Affects the compound's behavior in different solvent environments, which can influence reaction rates. |

This table outlines the types of descriptors that would be used to build a QSAR model for predicting the chemical reactivity of this compound and its derivatives.

Biotransformation and Biodegradation of Diethyl 4 Hydroxy 5 Methylisophthalate

Microbial Degradation Pathways of Isophthalate (B1238265) Esters

The microbial breakdown of isophthalate esters is a stepwise process initiated by the enzymatic hydrolysis of the ester bonds. This initial step is crucial as it transforms the ester into a more bioavailable form for further degradation.

The degradation of isophthalate esters by microorganisms proceeds through a series of metabolic intermediates. Following the initial hydrolysis of the diester, the primary metabolite formed is the corresponding monoester, followed by the dicarboxylic acid, isophthalic acid. nih.gov In the case of Diethyl 4-hydroxy-5-methylisophthalate, the expected initial metabolites would be Monoethyl 4-hydroxy-5-methylisophthalate and subsequently 4-hydroxy-5-methylisophthalic acid.

Further degradation of the isophthalic acid core varies between aerobic and anaerobic microorganisms. nih.gov Aerobic bacteria typically introduce hydroxyl groups onto the aromatic ring using dioxygenases. researchgate.netnih.gov For many phthalate (B1215562) isomers, the metabolic pathways converge at 3,4-dihydroxybenzoic acid (protocatechuate). researchgate.netnih.gov This key intermediate then undergoes ring cleavage, either through ortho- or meta-pathways, and is further metabolized into central carbon pathway intermediates. researchgate.netnih.gov

Under anaerobic conditions, isophthalate is activated to isophthaloyl-CoA by isophthalate-CoA ligase. d-nb.info This intermediate is then decarboxylated to benzoyl-CoA, a common intermediate in the anaerobic degradation of many aromatic compounds. d-nb.info

A summary of key intermediates in the degradation of isophthalate esters is presented in the table below.

| Initial Substrate | Primary Metabolite | Key Intermediate | Degradation Condition |

| Diethyl Isophthalate | Monoethyl Isophthalate | Isophthalic Acid | Aerobic/Anaerobic |

| Isophthalic Acid | 3,4-dihydroxybenzoic acid | - | Aerobic |

| Isophthalic Acid | Isophthaloyl-CoA | Benzoyl-CoA | Anaerobic |

Esterases are a class of hydrolase enzymes that play a pivotal role in the biodegradation of isophthalate esters by catalyzing the cleavage of ester bonds. researchgate.netnih.gov These enzymes exhibit broad substrate specificity and are capable of hydrolyzing a variety of ester-containing compounds. nih.gov The hydrolysis of diethyl isophthalates by esterases results in the formation of monoethyl isophthalate and ethanol (B145695), followed by the hydrolysis of the second ester bond to yield isophthalic acid and another molecule of ethanol. nih.gov

Several bacterial species have been identified that produce esterases capable of degrading phthalate esters. d-nb.info For instance, esterases from Micrococcus sp. and Bacillus sp. have been characterized for their ability to hydrolyze these compounds. d-nb.info A thermostable esterase, EstS1, from Sulfobacillus acidophilus has demonstrated the ability to degrade various phthalate esters at elevated temperatures. nih.gov These enzymes are crucial for the initial breakdown of the ester, making the aromatic core accessible for further enzymatic attack. researchgate.netnih.gov

The efficiency of ester bond cleavage can be influenced by the structure of the ester. Generally, esterases hydrolyze short-chain alkyl esters more readily than long-chain ones. researchgate.net

Enzymatic Biocatalysis for Isophthalate Modifications

The enzymatic modification of isophthalates offers a green and selective alternative to chemical synthesis for producing valuable derivatives. Esterases are particularly versatile in this regard, capable of not only hydrolysis but also esterification and transesterification reactions. mdpi.com

Esterases can be employed as biocatalysts for the controlled hydrolysis of diethyl isophthalates to produce monoethyl isophthalates. This selective hydrolysis is difficult to achieve through chemical methods. Furthermore, these enzymes can catalyze transesterification reactions, where the ethyl group of the ester is exchanged with another alcohol. nih.gov This process can be used to synthesize novel isophthalate esters with different properties.

Lipases, a subclass of esterases, are widely used in biocatalysis for their ability to perform esterification and transesterification reactions with high chemo-, regio-, and enantioselectivity. mdpi.com These reactions are often carried out in non-aqueous media to shift the equilibrium towards synthesis rather than hydrolysis. nih.gov The use of immobilized enzymes can further enhance the stability and reusability of the biocatalyst, making the process more economically viable. nih.gov

The hydroxyl and methyl groups on the aromatic ring of 4-hydroxy-5-methylisophthalate can also be targets for enzymatic modification. While specific studies on this compound are lacking, general principles of microbial metabolism of hydroxylated and methylated aromatic compounds can be applied.

Microorganisms possess enzymes that can modify these functional groups. For example, cytochrome P450 monooxygenases are known to hydroxylate aromatic rings. nih.gov In a reverse reaction, hydroxyl groups can be methylated by methyltransferases. nih.gov Studies on the metabolism of hydroxylated and methoxylated polychlorinated biphenyls (PCBs) by Bacillus subtilis have shown interconversion between the hydroxylated and methoxylated forms, indicating the presence of enzymes capable of both methylation and demethylation. nih.gov A similar interconversion has also been observed in plants. nih.gov

These biotransformations could potentially be harnessed to produce different derivatives of 4-hydroxy-5-methylisophthalate. For instance, the hydroxyl group could be a target for glycosylation or other modifications by specific enzymes.

The table below summarizes the potential enzymatic modifications of this compound.

| Functional Group | Enzyme Class | Reaction Type | Potential Product |

| Ester | Esterase/Lipase (B570770) | Hydrolysis | Monoethyl 4-hydroxy-5-methylisophthalate |

| Ester | Esterase/Lipase | Transesterification | Novel isophthalate esters |

| Hydroxyl | Methyltransferase | Methylation | Diethyl 4-methoxy-5-methylisophthalate |

| Methyl | Monooxygenase | Hydroxylation | Diethyl 4-hydroxy-5-(hydroxymethyl)isophthalate |

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including Diethyl 4-hydroxy-5-methylisophthalate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, facilitating the complete assignment of the molecule's structure.

In a typical ¹H NMR spectrum of this compound, the protons of the two equivalent ethyl groups give rise to a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (OCH₂) protons. The chemical shifts for these are generally observed around δ 1.3 ppm and δ 4.3 ppm, respectively. The aromatic protons, due to their distinct positions on the benzene (B151609) ring, appear as singlets. The proton ortho to the hydroxyl group and between the two ester functionalities typically appears at a distinct chemical shift, for instance, around δ 6.8 ppm. The single methyl group attached to the aromatic ring also produces a singlet. The proton of the hydroxyl group (OH) can be observed over a broad chemical shift range and its signal can be confirmed by D₂O exchange experiments.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for all carbon atoms in the molecule. The carbonyl carbons of the ester groups are typically found in the downfield region of the spectrum. The aromatic carbons show distinct signals based on their substitution pattern, and the carbons of the ethyl and methyl groups appear in the upfield region. The complete assignment of these signals is crucial for confirming the substitution pattern of the benzene ring.

NMR is also a powerful technique for monitoring the progress of reactions involving this compound. For instance, in reactions where the hydroxyl group is modified, the disappearance of the OH signal and the appearance of new signals corresponding to the modified group can be readily tracked. Similarly, transformations of the ester functionalities can be followed by observing changes in the signals of the ethyl groups. This real-time monitoring allows for the optimization of reaction conditions and the identification of intermediates.

Table 1: Representative ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Ethyl CH₃ | ~1.3 | Triplet | Protons of the methyl group in the ethoxycarbonyl function |

| Aromatic CH₃ | ~2.2 | Singlet | Protons of the methyl group on the benzene ring |

| Ethyl OCH₂ | ~4.3 | Quartet | Protons of the methylene group in the ethoxycarbonyl function |

| Aromatic H | ~6.8 | Singlet | Aromatic proton on the benzene ring |

| Hydroxyl OH | Variable | Singlet (broad) | Proton of the hydroxyl group |

Table 2: Representative ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) | Assignment |

| Ethyl CH₃ | ~14 | Carbon of the methyl group in the ethoxycarbonyl function |

| Aromatic CH₃ | ~20 | Carbon of the methyl group on the benzene ring |

| Ethyl OCH₂ | ~61 | Carbon of the methylene group in the ethoxycarbonyl function |

| Aromatic C | ~110-160 | Carbons of the benzene ring |

| Carbonyl C=O | ~165-170 | Carbonyl carbons of the ethoxycarbonyl functions |

Mass Spectrometry (MS) for Reaction Product Identification and Mechanism Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, which has a molecular weight of approximately 252.26 g/mol and an exact mass of 252.100 g/mol , high-resolution mass spectrometry (HRMS) can confirm its elemental formula (C₁₃H₁₆O₅).

The fragmentation of this compound in the mass spectrometer provides valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) or the entire ethoxycarbonyl group (-COOCH₂CH₃). The presence of the hydroxyl and methyl groups on the aromatic ring will also influence the fragmentation pattern, leading to characteristic fragment ions that can be used to confirm the structure of the molecule.

In the context of reaction monitoring, MS is invaluable for identifying reaction products, byproducts, and intermediates. For example, in a reaction involving the derivatization of the hydroxyl group, the mass spectrum of the product will show a corresponding increase in molecular weight. By coupling MS with a chromatographic separation technique (like GC-MS or LC-MS), complex reaction mixtures can be analyzed, allowing for the identification of each component. This is particularly useful in mechanistic studies, where the detection of transient intermediates can provide evidence for a proposed reaction pathway.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Possible Fragment | Interpretation |

| 252 | [M]⁺ | Molecular ion |

| 207 | [M - OCH₂CH₃]⁺ | Loss of an ethoxy group |

| 179 | [M - COOCH₂CH₃]⁺ | Loss of an ethoxycarbonyl group |

| 151 | [M - COOCH₂CH₃ - CO]⁺ | Subsequent loss of carbon monoxide |

Chromatographic Techniques (HPLC, GC-MS, UPLC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for the separation, identification, and quantification of compounds in a mixture. For this compound, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are routinely employed for purity assessment and reaction monitoring.

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds. For the purity assessment of this compound, a reversed-phase HPLC method is typically used. A common setup involves a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is often performed using a UV detector, typically at a wavelength around 254 nm where the aromatic ring absorbs. The retention time of the compound is a characteristic property under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for quantitative analysis of purity.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. While this compound has a relatively high boiling point, it can be analyzed by GC-MS, often after derivatization of the polar hydroxyl group to increase its volatility. GC-MS is particularly useful for the analysis of complex reaction mixtures, as it provides both the retention time and the mass spectrum of each component, enabling confident identification.

UPLC is a more recent development that utilizes smaller particle sizes in the stationary phase and higher pressures to achieve faster separations with higher resolution and sensitivity compared to traditional HPLC. This makes UPLC an excellent choice for high-throughput analysis and for the separation of closely related impurities from the main compound.

Table 4: Typical Chromatographic Conditions for the Analysis of this compound

| Technique | Column | Mobile Phase/Carrier Gas | Detection | Application |

| HPLC | Reversed-phase C18 | Acetonitrile/Water or Methanol/Water gradient | UV at ~254 nm | Purity assessment, quantitative analysis |

| GC-MS | Capillary column (e.g., DB-5ms) | Helium | Mass Spectrometry (EI) | Identification of volatile impurities and reaction products |

| UPLC | Sub-2 µm reversed-phase C18 | Acetonitrile/Water gradient | UV or MS | High-resolution separation, purity profiling |

Infrared (IR) and UV-Vis Spectroscopy in Functional Group Analysis and Electronic Properties

Infrared (IR) spectroscopy is a rapid and non-destructive technique for the identification of functional groups in a molecule. The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of its specific bonds. A strong, broad absorption band is typically observed in the region of 3400 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The presence of two ester functionalities gives rise to a strong absorption band around 1720 cm⁻¹ due to the C=O stretching vibration. The C-O stretching vibrations of the esters appear in the fingerprint region, typically between 1300 and 1100 cm⁻¹. Aromatic C-H and C=C stretching vibrations can also be observed.

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region. The presence of the hydroxyl and ester groups as substituents on the benzene ring influences the position and intensity of these absorption maxima. Analysis of the UV-Vis spectrum can be used to confirm the presence of the aromatic system and to study the electronic effects of the substituents.

Table 5: Key Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3400 | O-H Stretch | Hydroxyl |

| ~2980 | C-H Stretch | Alkyl (Ethyl, Methyl) |

| ~1720 | C=O Stretch | Ester Carbonyl |

| ~1600, ~1450 | C=C Stretch | Aromatic Ring |

| ~1300-1100 | C-O Stretch | Ester |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.